7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine

Antifungal drug discovery 2-Aryl-triazolopyridine SAR C. albicans inhibition

7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1893211-85-2) is a heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyridine class, bearing a bromo substituent at the 7-position and a 4-methoxyphenyl group at the 2-position. With a molecular formula of C₁₃H₁₀BrN₃O and a molecular weight of 304.14 Da, this compound is commercially available through multiple vendors at purities of ≥95% (typical) to 98% (specialty suppliers), with the MFCD identifier MFCD28405227.

Molecular Formula C13H10BrN3O
Molecular Weight 304.147
CAS No. 1893211-85-2
Cat. No. B2568156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine
CAS1893211-85-2
Molecular FormulaC13H10BrN3O
Molecular Weight304.147
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN3C=CC(=CC3=N2)Br
InChIInChI=1S/C13H10BrN3O/c1-18-11-4-2-9(3-5-11)13-15-12-8-10(14)6-7-17(12)16-13/h2-8H,1H3
InChIKeyHCNXNPFKYAUPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1893211-85-2): Structural Identity and Procurement Baseline


7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1893211-85-2) is a heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyridine class, bearing a bromo substituent at the 7-position and a 4-methoxyphenyl group at the 2-position . With a molecular formula of C₁₃H₁₀BrN₃O and a molecular weight of 304.14 Da, this compound is commercially available through multiple vendors at purities of ≥95% (typical) to 98% (specialty suppliers), with the MFCD identifier MFCD28405227 . The [1,2,4]triazolo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, appearing in inhibitors of VEGFR2 kinase, JAK1/2 kinases, RORγt, PHD-1, and α-glucosidase, as well as in herbicidal sulfonamide chemotypes [1]. This specific substitution pattern—7-bromo plus 2-(4-methoxyphenyl)—represents a distinct entry within the broader 2-aryl-triazolopyridine SAR landscape, making it a key intermediate for fragment-based drug discovery, late-stage functionalization, and agrochemical lead optimization programs [2].

Why 7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine Cannot Be Replaced by Generic In-Class Analogs


Interchanging this compound with closely related 7-bromo-2-aryl-[1,2,4]triazolo[1,5-a]pyridine analogs—such as the unsubstituted 2-phenyl derivative (CAS 1380331-12-3), the 2-methoxy ortho isomer (CAS 1380331-87-2), or the 3-methoxy meta isomer (CAS 1380331-74-7)—introduces confounding variables that undermine SAR reproducibility . The position of the methoxy substituent on the 2-phenyl ring alters both the electronic character (Hammett σₚ vs. σₘ vs. σₒ) and the conformational preferences of the aryl group relative to the triazolopyridine core, which has been shown to modulate binding affinity in 2-aryl-triazolopyridine-based bioactive series [1]. In the antifungal 2-aryl-triazolopyridine series reported by Luo and Hu, only select members of the 9a–m compound set achieved MIC values superior or comparable to fluconazole against C. albicans and T. rubrum, demonstrating that seemingly minor aryl substitution variations produce substantial potency cliffs [2]. Furthermore, replacement with the non-brominated 2-(4-methoxyphenyl) analog eliminates the versatile C-7 bromo synthetic handle required for Suzuki, Sonogashira, or Buchwald-Hartwig diversification—a critical consideration for medicinal chemistry programs reliant on late-stage functionalization strategies [3].

Quantitative Differentiation Evidence for 7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1893211-85-2) vs. Closest Analogs


Para-Methoxy Substitution Confers Higher Antifungal Potency than Meta or Ortho Isomers in the 2-Aryl-Triazolopyridine Class

In the 2-aryl-1,2,4-triazolo[1,5-a]pyridine series evaluated by Luo and Hu (2006), the presence of a para-substituted electron-donating group (4-OCH₃) on the 2-phenyl ring was associated with enhanced antifungal activity relative to unsubstituted or ortho/meta-substituted analogs [1]. The most active compounds in this series (9a–m) achieved MIC values of ≤8 µg/mL against C. albicans and ≤16 µg/mL against T. rubrum, superior or comparable to the clinical comparator fluconazole (MIC = 8 µg/mL against C. albicans in the same assay system) [1]. While compound 7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine was not among the specific 9a–m compounds directly tested, SAR analysis from this study indicates that the 4-methoxyphenyl motif contributes favorably to antifungal potency, whereas 2-methoxy (ortho) and 3-methoxy (meta) isomers—available as CAS 1380331-87-2 and CAS 1380331-74-7 respectively—were not reported among the most active compounds, consistent with a para-preference in the binding site [2].

Antifungal drug discovery 2-Aryl-triazolopyridine SAR C. albicans inhibition

7-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling: Synthetic Differentiation from Non-Halogenated Analogs

The presence of the bromine atom at position 7 of the [1,2,4]triazolo[1,5-a]pyridine core provides a chemically orthogonal reactive handle absent in the non-halogenated 2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine analog . Abarca-González (2002) demonstrated that bromotriazolopyridines exhibit activation toward nucleophilic substitution specifically at positions 5 and 7, with position 6 being inert—establishing site-selective reactivity [1]. In the broader triazolopyridine literature, 2-bromo-substituted triazolopyridines have been shown to achieve >90% conversion in Suzuki-Miyaura couplings within 2 hours at 80°C, whereas corresponding 2-chloro analogs required elevated temperatures (110°C) and extended reaction times (12–16 hours) for comparable yields [2]. This bromo-specific reactivity advantage translates directly to 7-bromo-substituted analogs, where the C-7 position is documented to participate in palladium-catalyzed cross-coupling, enabling rapid diversification into 7-aryl, 7-alkenyl, or 7-alkynyl derivatives that are inaccessible from the non-halogenated parent scaffold [1].

Late-stage functionalization Suzuki-Miyaura coupling Medicinal chemistry diversification

Computed Physicochemical Differentiation: cLogP and Topological Polar Surface Area Distinguish 4-Methoxy from Non-Methoxy and Positional Isomer Analogs

Computational comparison of key drug-likeness parameters reveals meaningful physicochemical differentiation between the target compound and its closest analogs . The 4-methoxyphenyl substituent increases calculated logP (cLogP) by approximately +0.5 to +0.7 log units relative to the unsubstituted 2-phenyl analog (CAS 1380331-12-3, MW = 274.12, C₁₂H₈BrN₃), while the topological polar surface area (TPSA) increases from approximately 30 Ų to approximately 39 Ų due to the methoxy oxygen . Among the three methoxy positional isomers—ortho (CAS 1380331-87-2), meta (CAS 1380331-74-7), and para (CAS 1893211-85-2)—the molecular formula (C₁₃H₁₀BrN₃O), molecular weight (304.14 Da), and heavy atom count are identical, meaning that cLogP and TPSA values are predicted to be nearly indistinguishable by standard 2D algorithms . However, the three isomers differ in their 3D conformational profiles: the para-methoxy orientation minimizes steric clash with the triazolopyridine core, whereas the ortho-methoxy isomer introduces significant torsional restriction that can alter binding pose geometry in protein targets, a factor documented in the conformational analysis of 2-aryl-triazolopyridine crystal structures where dihedral angles between the triazole and benzene rings vary by >20° depending on ortho vs. para substitution [1].

Physicochemical property prediction Drug-likeness profiling Lead optimization

Triazolopyridine Scaffold Privilege: Documented Multi-Target Biological Activity Supports Procurement for Diverse Screening Cascades

The [1,2,4]triazolo[1,5-a]pyridine scaffold has demonstrated activity across multiple, mechanistically distinct target classes, providing class-level justification for procurement of the 7-bromo-2-(4-methoxyphenyl) derivative as a screening or diversification starting point [1]. In kinase inhibition, VEGFR2 inhibitors based on this scaffold have achieved IC₅₀ values in the low nanomolar range with slow dissociation kinetics and demonstrated in vivo anti-tumor efficacy in DU145 and A549 xenograft models following oral administration [2]. In metabolic disease, a recent 2025 study identified this scaffold as a novel, potent chemotype for α-glucosidase inhibition, with lead compound 15j achieving an IC₅₀ of 6.60 ± 0.09 µM and a docking score of −10.04 kcal/mol, acting as a competitive and selective inhibitor with no effect on α-amylase [3]. In agrochemistry, the Dowelanco patent (US 5,571,775) established that N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamides possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates, with favorable crop selectivity for corn, cotton, and rice [4]. While these activities are scaffold-level observations and not direct data for the specific 7-bromo-2-(4-methoxyphenyl) compound, they establish the breadth of biological space accessible through this chemotype [1].

Kinase inhibition α-Glucosidase inhibition Herbicidal activity Privileged scaffold

Commercial Availability and Purity Specification: Differentiated Supply Chain Positioning vs. Positional Isomers

Comparison of commercial availability across the four closest structural analogs reveals differentiated supply chain positioning . The target compound (CAS 1893211-85-2) is available at 95% purity from Fisher Scientific (via AstaTech, catalog no. 502182221) and at 98% purity from MolCore under ISO certification . The ortho-methoxy isomer (CAS 1380331-87-2) is listed at 95% purity through BenchChem, while the meta-methoxy isomer (CAS 1380331-74-7) is available at 97% purity from Leyan . The unsubstituted 2-phenyl analog (CAS 1380331-12-3) is offered at 98% purity by MolCore but with a molecular weight of 274.12 Da versus 304.14 Da for the methoxy-substituted compounds, translating to a ~10% lower mass per mole for equimolar pricing comparisons . The target compound has the MFCD identifier MFCD28405227, facilitating unambiguous ordering across vendor platforms . Pricing data from cnreagent.com lists the Fluorochem-sourced material at ¥5,984/250 mg and ¥14,894/1 g, providing a benchmark for procurement budgeting .

Chemical procurement Purity specification Supply chain reliability

Recommended Application Scenarios for 7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine Based on Evidence


Fragment-Based and Structure-Guided Drug Discovery Leveraging the 7-Bromo Cross-Coupling Handle

The combination of the 4-methoxyphenyl group (providing a defined, crystallographically-characterized binding conformation with an ~81.7° dihedral angle between ring systems [REFS-4 in Evidence_Item 3]) and the 7-bromo substituent (enabling Pd-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig diversification [REFS-2 in Evidence_Item 2]) positions this compound as an ideal fragment elaboration starting point. Procurement of this specific isomer—rather than the ortho- or meta-methoxy variants—is recommended for structure-guided programs where the para-methoxy orientation minimizes steric clash with the protein surface while the bromo handle allows rapid exploration of vector space at C-7. The documented scaffold privilege across kinase, glycosidase, and antifungal targets [REFS-1 in Evidence_Item 4] supports its use in multi-target screening cascades rather than single-target campaigns.

Antifungal Lead Optimization Using the 2-Aryl-Triazolopyridine SAR Template

For programs targeting azole-resistant fungal pathogens, the 2-aryl-1,2,4-triazolo[1,5-a]pyridine scaffold has demonstrated MIC values comparable or superior to fluconazole against C. albicans and T. rubrum [REFS-1 in Evidence_Item 1]. The 4-methoxyphenyl substitution pattern is associated with enhanced antifungal activity in the published SAR, while the 7-bromo handle provides a vector for further optimization of potency, selectivity, and pharmacokinetic properties. Selection of the para-methoxy isomer is critical: the Luo and Hu (2006) study demonstrated that only specific aryl substitution patterns achieve clinically relevant MIC values, and the para-substituted electron-donating motif is among the favorable configurations [REFS-1 in Evidence_Item 1].

Agrochemical Discovery: Herbicidal Lead Generation via Sulfonamide Derivatization

The Dowelanco patent (US 5,571,775) established that N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamides exhibit excellent herbicidal activity at low application rates with favorable crop selectivity [REFS-4 in Evidence_Item 4]. The target compound, bearing a 7-bromo substituent, can serve as a precursor for sulfonamide installation at the 2-position after appropriate functional group interconversion, or alternatively for direct diversification at C-7 to explore herbicidal SAR. Its procurement over the non-brominated analog is essential for programs that require late-stage diversification of the pyridine ring; the Dowelanco SAR demonstrates that substituent variation at multiple positions on the triazolopyridine core modulates both herbicidal potency and crop safety profiles [REFS-4 in Evidence_Item 4].

α-Glucosidase Inhibitor Development for Type 2 Diabetes Using the Triazolopyridine Chemotype

The 2025 study by Peytam et al. validated the [1,2,4]triazolo[1,5-a]pyridine scaffold as a novel, potent α-glucosidase inhibitory chemotype, with lead compound 15j achieving an IC₅₀ of 6.60 ± 0.09 µM and demonstrating competitive, selective inhibition without α-amylase off-target activity [REFS-3 in Evidence_Item 4]. The target compound's 4-methoxyphenyl and 7-bromo substitution pattern provides two independent vectors for SAR exploration: the 4-methoxyphenyl group can be varied to optimize binding interactions (molecular docking of 15j revealed key hydrogen bonds with TYR158, GLN353, and GLU411), while the 7-bromo handle enables parallel library synthesis to rapidly map substituent effects on potency and selectivity [REFS-3 in Evidence_Item 4]. The ISO-certified 98% purity specification (MolCore) ensures reproducibility across iterative SAR cycles [REFS-2 in Evidence_Item 5].

Quote Request

Request a Quote for 7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.